molecular formula C15H30N2O3 B13938961 Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate

Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate

Cat. No.: B13938961
M. Wt: 286.41 g/mol
InChI Key: OVCUOXONNCBKKY-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring substituted with tert-butyl groups and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl ester. This intermediate is then reacted with tert-butylamine and formaldehyde under basic conditions to introduce the tert-butylamino group and form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester may produce an alcohol.

Scientific Research Applications

Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butylated hydroxytoluene (BHT): A similar compound with antioxidant properties.

    Methyl tert-butyl ether (MTBE): Another tert-butyl-containing compound used as a solvent and fuel additive.

Uniqueness

Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C14H24N2O3
  • Molecular Weight : 256.36 g/mol
  • CAS Number : Not readily available in the searched data.

This compound exhibits biological activity through multiple mechanisms, primarily involving modulation of neurotransmitter systems and potential anti-inflammatory effects. The presence of the piperidine ring suggests interactions with various receptors, particularly in the central nervous system (CNS).

1. Neuropharmacological Effects

Research indicates that derivatives of piperidine compounds often exhibit neuropharmacological properties. For instance, compounds similar in structure to this compound have shown:

  • Dopaminergic Activity : Some studies suggest that piperidine derivatives can enhance dopaminergic transmission, which may have implications for treating disorders like Parkinson's disease .
  • Anxiolytic Effects : Other derivatives have been tested for their ability to reduce anxiety in animal models, indicating a potential role in anxiety disorders .

2. Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects, as suggested by studies on related piperidine compounds. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of similar piperidine compounds in models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death through antioxidant mechanisms and modulation of apoptotic pathways.

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, this compound was tested for its ability to inhibit the production of inflammatory markers such as TNF-alpha and IL-6. The findings showed a significant reduction in these markers, supporting its potential use as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuropharmacologicalEnhanced dopaminergic transmission
AnxiolyticReduced anxiety in animal models
Anti-inflammatoryInhibition of TNF-alpha and IL-6

Properties

Molecular Formula

C15H30N2O3

Molecular Weight

286.41 g/mol

IUPAC Name

tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C15H30N2O3/c1-13(2,3)16-11-15(19)7-9-17(10-8-15)12(18)20-14(4,5)6/h16,19H,7-11H2,1-6H3

InChI Key

OVCUOXONNCBKKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1(CCN(CC1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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